molecular formula C17H13N3O4 B12925416 2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one

2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one

Cat. No.: B12925416
M. Wt: 323.30 g/mol
InChI Key: AGGOHGVSRYGETJ-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one is a synthetically designed quinazolinone derivative of significant interest in pharmacological and oncological research. This compound, with a molecular formula of C 17 H 13 N 3 O 4 and a molecular weight of 323.30 g/mol, is characterized by a nitro group at position 6 and a 4-methoxystyryl substituent at position 2, which enhances electronic delocalization and solubility . Its primary research value lies in its potent biological activities, particularly as a candidate for anticancer and antimicrobial applications . In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), through mechanisms involving caspase activation and PARP cleavage . The scaffold is a known pharmacophore in tyrosine kinase inhibitors , and similar 6-nitro-4-substituted quinazoline derivatives are actively investigated for their inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy . The nitro group is a common feature in kinase inhibitors and is thought to undergo bioreduction to form reactive intermediates that contribute to cytotoxic effects . Additionally, this compound has shown promising antimicrobial properties , with research indicating efficacy against pathogens such as Staphylococcus aureus , Escherichia coli , and Methicillin-resistant Staphylococcus aureus (MRSA) . Attention: For research use only. Not for human or veterinary use. This product is intended for in-vitro studies in controlled laboratory settings and is not classified as a drug or medicine.

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-nitro-3H-quinazolin-4-one

InChI

InChI=1S/C17H13N3O4/c1-24-13-6-2-11(3-7-13)4-9-16-18-15-8-5-12(20(22)23)10-14(15)17(21)19-16/h2-10H,1H3,(H,18,19,21)/b9-4+

InChI Key

AGGOHGVSRYGETJ-RUDMXATFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one typically involves the condensation of 4-methoxybenzaldehyde with 6-nitro-2-aminobenzamide under basic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinazolinone core. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Hydroxystyryl)-6-nitroquinazolin-4(1H)-one.

    Reduction: Formation of 2-(4-Methoxystyryl)-6-aminoquinazolin-4(1H)-one.

    Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit key enzymes or receptors involved in disease pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Comparison

The table below highlights key structural differences and similarities:

Compound Name Substituents Core Structure Key Features Reference
2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one - 4-Methoxystyryl (C2)
- Nitro (C6)
- Ketone (C4)
Quinazolin-4(1H)-one Extended conjugation via styryl group; methoxy enhances electron donation.
BG1189 - 3-(Dimethylamino)propyl (C3)
- Nitro (C6)
Quinazolin-4(3H)-one Aliphatic amine side chain; efflux pump inhibitor.
7-Methoxy-6-nitroquinazolin-4(3H)-one - Methoxy (C7)
- Nitro (C6)
Quinazolin-4(3H)-one Nitro and methoxy at adjacent positions; impacts solubility.
2-(Chloromethyl)-6-nitroquinazolin-4(3H)-one - Chloromethyl (C2)
- Nitro (C6)
Quinazolin-4(3H)-one Reactive chloromethyl group for further functionalization.
2-(4-(Diphenylamino)styryl)quinoxalin-2(1H)-one - 4-(Diphenylamino)styryl (C2) Quinoxalin-2(1H)-one Stronger electron-donating group (triphenylamine) for red-shifted emission.
Photophysical Properties:
  • The target compound absorbs at 348 nm (UV) and emits at 485 nm (visible), comparable to 2-(4-methoxystyryl)-3-phenylquinazolin-4(3H)-one. The styryl group extends conjugation, while the methoxy group stabilizes excited states .
  • In contrast, MeOSQ (a quinoxaline analog) emits at 520 nm due to stronger donor-acceptor interactions .

Key Research Findings

Positional Effects of Substituents :

  • Nitro at C6 (vs. C7) enhances antibacterial activity but reduces solubility .
  • Methoxy at C4 (styryl group) improves photostability compared to unsubstituted analogs .

Electronic Modulation: Electron-donating groups (e.g., methoxy, dimethylamino) redshift absorption/emission, while electron-withdrawing groups (e.g., nitro) enhance charge transfer .

Biological vs. Optoelectronic Applications :

  • Aliphatic side chains (e.g., BG1189) favor biological activity, whereas conjugated styryl groups prioritize photophysical applications .

Data Tables

Table 1: Spectral Data Comparison

Compound λₐb (nm) λₑm (nm) Solubility (ACN) Biological Activity (IC₅₀/MIC)
This compound 348 485 High N/A
BG1189 N/A N/A Moderate 4–8 μg/mL (efflux inhibition)
7-Methoxy-6-nitroquinazolin-4(3H)-one 310 N/A Low N/A

Biological Activity

2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. The compound features a methoxystyryl group and a nitro group, both of which contribute to its pharmacological potential. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

  • Molecular Formula : C17H13N3O4
  • Molecular Weight : 323.30 g/mol
  • IUPAC Name : 2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-nitro-3H-quinazolin-4-one
  • CAS Number : 545445-67-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, resulting in cytotoxic effects. Additionally, the compound has been shown to inhibit key enzymes and receptors involved in disease pathways, contributing to its therapeutic potential against cancer and bacterial infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) that suggest potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism involves activation of caspases and PARP cleavage, which are critical pathways in the apoptotic process .

Study on Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of various quinazolinone derivatives, this compound was among the most potent compounds tested. It showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value indicating strong potential for further development as an antibiotic treatment .

Study on Anticancer Activity

A detailed investigation into the anticancer effects of this compound revealed that it effectively inhibited cell proliferation in several cancer cell lines. The study highlighted that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting that it could be a promising candidate for cancer therapy.

Data Table: Summary of Biological Activities

Activity Target Organism/Cell Line Effect MIC/IC50 Values
AntimicrobialStaphylococcus aureusBactericidalMIC = 32 µg/mL
AntimicrobialEscherichia coliBactericidalMIC = 16 µg/mL
AnticancerHeLa (Cervical Cancer)Induces apoptosisIC50 = 50 µg/mL
AnticancerA549 (Lung Cancer)Induces apoptosisIC50 = 45 µg/mL

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